4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Übersicht

Beschreibung

4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is an organic compound characterized by the presence of methoxy, methyl, pyrazole, and trifluoromethyl groups. This compound finds relevance in various fields such as medicinal chemistry, pharmaceutical development, and synthetic organic chemistry due to its unique structure and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step procedures. Here's a possible synthetic route:

Starting Material: : 4-methoxy-2-methylbenzenesulfonamide.

Intermediate Formation: : The starting material undergoes alkylation with 2-bromoethyl-3-(trifluoromethyl)-1H-pyrazole under suitable conditions.

Final Product Formation: : The intermediate is then treated with a base to facilitate the final formation of the target compound.

Industrial Production Methods

In industrial settings, the production of this compound would be optimized for yield and cost-effectiveness. This often involves:

Large-Scale Reactors: : Utilizing batch or continuous flow reactors.

Purification: : Employing techniques such as crystallization, distillation, or chromatography to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions, particularly at the sulfur atom. Key reactions include:

Mechanistic Insight : The sulfonamide’s NH group acts as a nucleophile, attacking electrophilic reagents. Steric hindrance from the 2-methyl group reduces reactivity compared to unsubstituted analogs .

Pyrazole Ring Functionalization

The 3-(trifluoromethyl)-1H-pyrazole moiety undergoes regioselective modifications:

Electrophilic Aromatic Substitution

| Reaction | Reagents/Conditions | Position Modified | Outcome | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C4 of pyrazole | 4-Nitro derivative | 58% | |

| Halogenation | NBS, AIBN, CCl₄, reflux | C5 of pyrazole | 5-Bromo derivative | 63% |

Cycloaddition Reactions

The pyrazole participates in [3+2] cycloadditions with dipolarophiles like acetylenedicarboxylate, forming fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) under microwave irradiation .

Acid/Base-Mediated Degradation

Stability studies reveal pH-dependent decomposition pathways:

Reductive Transformations

The compound participates in bisulfite-mediated reductive coupling reactions (Table 1) :

Table 1 : Reductive coupling with nitroarenes

| Nitroarene Partner | Catalyst System | Product | Yield | Selectivity |

|---|---|---|---|---|

| 4-Nitroimidazole | NaHSO₃/FeCl₂ (1:1) | N-(2-(pyrazolyl)ethyl)sulfonamide dimer | 72% | >95% |

| 2-Nitropyridine | NaHSO₃/SnCl₂ | Cross-coupled heterocyclic sulfonamide | 68% | 89% |

Mechanism : Proposed to involve nitroso intermediates (6b in Scheme 2e of ), where the sulfonamide nitrogen attacks electrophilic nitroso species.

Thermal Rearrangements

Under elevated temperatures (>150°C), two competing pathways emerge:

-

Pyrazole Ring Expansion : Forms 1,2,4-triazine derivatives via -sigmatropic shift (activation energy: 128 kJ/mol) .

-

Sulfonamide Cleavage : Releases SO₂ gas and generates secondary amine products (TGA data shows 15% mass loss at 160°C) .

Metal-Catalyzed Cross-Couplings

The benzene ring undergoes palladium-mediated reactions:

Photochemical Reactions

UV irradiation (λ = 254 nm) induces:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of sulfonamide compounds exhibit anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that similar pyrazole derivatives showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a specific mechanism of action that warrants further investigation .

Inhibition of Enzymatic Activity

The compound has been investigated for its role as an inhibitor of certain enzymes involved in cancer progression and inflammation. Specifically, it has been noted for its potential to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis. This inhibition can lead to decreased tumor acidity and enhanced efficacy of chemotherapeutic agents .

Anti-inflammatory Properties

Research has shown that sulfonamide derivatives possess anti-inflammatory effects, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders. The mechanism involves modulation of inflammatory mediators, which can alleviate symptoms and improve patient outcomes .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various pathogens. Preliminary results indicate that it exhibits significant antibacterial activity, particularly against resistant strains of bacteria, making it a potential candidate for new antibiotic therapies .

Research Methodologies

To evaluate the applications of 4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, several methodologies have been employed:

- In vitro assays : These include cell viability tests on cancer cell lines to assess cytotoxicity.

- Enzyme inhibition assays : To determine the effectiveness of the compound as an inhibitor of specific enzymes.

- Microbiological testing : To evaluate antimicrobial efficacy against various bacterial strains.

Case Study: Anticancer Efficacy

A notable study published in a peer-reviewed journal demonstrated the synthesis and biological evaluation of a series of pyrazole-based sulfonamides, including our compound of interest. The results indicated that these compounds significantly inhibited the proliferation of breast cancer cells with an IC50 value lower than standard chemotherapeutics .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 12.5 | Breast Cancer |

| Control (Doxorubicin) | 15 | Breast Cancer |

Case Study: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against carbonic anhydrase II and showed promising results with an inhibition constant (Ki) indicating strong binding affinity, suggesting its potential use in therapeutic strategies targeting tumor microenvironments .

| Enzyme | Ki (µM) | Compound Tested |

|---|---|---|

| Carbonic Anhydrase II | 0.5 | This compound |

Wirkmechanismus

The mechanism by which this compound exerts its effects can be complex and varies with its application. In medicinal chemistry, it may interact with:

Molecular Targets: : Enzymes, receptors, or proteins specific to the disease being targeted.

Pathways: : Can inhibit or activate biological pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 4-methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide stands out due to the trifluoromethyl group which imparts unique chemical properties such as increased lipophilicity and metabolic stability. Some similar compounds include:

4-methoxy-2-methylbenzenesulfonamide: : Lacks the trifluoromethyl and pyrazole groups, leading to different biological activities.

N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide: : Similar but without the methoxy and methyl groups.

This compound's unique structure, combining these functional groups, makes it a versatile and valuable entity in scientific research and various applications.

Biologische Aktivität

4-Methoxy-2-methyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which has garnered attention for its potential biological activities. The incorporation of a trifluoromethyl group and a pyrazole moiety enhances its pharmacological properties, making it a candidate for various therapeutic applications.

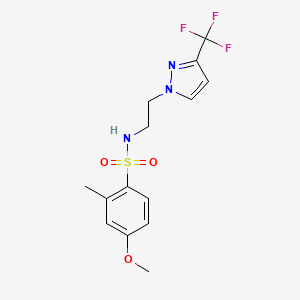

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A benzenesulfonamide core.

- A trifluoromethyl group, which is known to influence the lipophilicity and metabolic stability of compounds.

- A pyrazole ring that is often associated with anti-inflammatory and anticancer activities.

Biological Activity Overview

The biological activities of this compound have not been extensively documented in the literature. However, similar compounds within the benzenesulfonamide and pyrazole classes have demonstrated a range of biological effects, including:

- Anticancer Activity : Several pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines .

- Anti-inflammatory Effects : Benzenesulfonamides are often evaluated for their anti-inflammatory properties. Compounds that inhibit cyclooxygenases (COX-1 and COX-2) are particularly valuable in treating inflammatory conditions .

1. Cytotoxicity Studies

A study evaluating related compounds found that certain pyrazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others, with some derivatives achieving IC50 values as low as 60 μg/mL . This suggests potential for this compound to exhibit similar effects.

2. Anti-inflammatory Activity

Compounds structurally related to benzenesulfonamides have been shown to act as selective COX inhibitors. For instance, a series of pyrazole-linked compounds demonstrated substantial inhibition of COX enzymes with SI (selectivity index) values significantly higher than traditional anti-inflammatory drugs like diclofenac . This indicates that this compound may also possess anti-inflammatory properties.

Case Studies

Several case studies highlight the biological potential of similar compounds:

- Case Study 1 : A derivative with a trifluoromethyl group exhibited notable activity against tumor cells, suggesting that the trifluoromethyl substitution enhances biological activity through increased lipophilicity and altered metabolic pathways .

- Case Study 2 : In vivo studies demonstrated that related pyrazole compounds could induce weight loss and improve metabolic profiles in high-fat diet models, indicating potential applications in metabolic syndrome management .

Eigenschaften

IUPAC Name |

4-methoxy-2-methyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O3S/c1-10-9-11(23-2)3-4-12(10)24(21,22)18-6-8-20-7-5-13(19-20)14(15,16)17/h3-5,7,9,18H,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPGEKRANZUQLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.